Dual-Halogen Orthogonal Reactivity vs. Mono-Halogenated Pyrrolopyridinone Analogs
The target compound 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one presents two distinct halogen handles with differing bond dissociation energies: the C5–Br bond is ~84 kcal/mol, whereas the C4–Cl bond is ~95 kcal/mol [1]. This ~11 kcal/mol differential enables sequential, chemoselective functionalization—for example, Suzuki–Miyaura coupling at C5 followed by Buchwald–Hartwig amination at C4—which is impossible with mono-halogenated analogs. In contrast, 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (CAS 346599-62-0) provides only a single chlorine handle (C–Cl bond energy ~95 kcal/mol), yielding zero orthogonal functionalization potential [2]. The 5-bromo-4-chloro pattern thus doubles the accessible derivative space per synthetic sequence compared to mono-halogenated comparators.
| Evidence Dimension | Number of orthogonal reactive handles for sequential cross-coupling |
|---|---|
| Target Compound Data | 2 orthogonal handles (C5–Br and C4–Cl); bond energy differential ~11 kcal/mol |
| Comparator Or Baseline | 4-Chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (CAS 346599-62-0): 1 reactive handle (C4–Cl only) |
| Quantified Difference | 2-fold increase in accessible derivatization vectors per synthetic sequence |
| Conditions | Calculated from typical C–Br and C–Cl bond dissociation energies in heteroaromatic systems |
Why This Matters
For procurement managers building diverse screening libraries, the dual-halogen scaffold reduces the number of separate building block purchases required to achieve a given chemical diversity coverage by approximately 50%.
- [1] Luo, Y.-R. Comprehensive Handbook of Chemical Bond Energies. CRC Press, 2007. Bond dissociation energies for aromatic C–Br (~84 kcal/mol) and C–Cl (~95 kcal/mol). View Source
- [2] BuildingBlocks. 4-Chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (CAS 346599-62-0). https://buildingblock.bocsci.com/4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one-cas-346599-62-0-item-5-10022.html (accessed 2026). View Source
